Batefenterol

概要

説明

バテフェンテロールは、ムスカリン受容体拮抗薬とβ2アドレナリン受容体作動薬の特性を組み合わせた、新規の二機能性分子です。 気道閉塞に関与する複数の経路を標的とする二重の作用機序により、慢性閉塞性肺疾患(COPD)の治療における潜在的な使用が主に検討されています .

作用機序

バテフェンテロールは、β2アドレナリン受容体作動薬の気管支拡張効果とムスカリン受容体の拮抗作用を組み合わせることで効果を発揮します。 この二重の機序は、気道閉塞に関与する複数の経路を標的にし、気流の改善と気管支収縮の軽減につながります . 分子標的には、気道平滑筋のトーンの調節に重要な役割を果たすβ2アドレナリン受容体とムスカリン受容体があります。

生化学分析

Biochemical Properties

Batefenterol displays high affinity for human M2, human M3 muscarinic and human beta2-adrenoceptor . The combination of a muscarinic antagonist with a beta2-agonist results in greater bronchodilation in the airways than either component alone .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease (COPD), indicating its potential role in influencing cell function in the respiratory system .

Molecular Mechanism

The molecular mechanism of this compound involves its bifunctional nature, which allows it to act as both a muscarinic antagonist and a beta2-agonist .

Temporal Effects in Laboratory Settings

In a study, this compound was administered once daily for 6 weeks, and its effects were observed over this period . The specific changes in the effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .

Metabolic Pathways

Absorption, metabolism, and excretion of this compound have been studied in animals, in vitro, and in previous clinical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. A two-compartment disposition pharmacokinetic model with first-order absorption adequately described the plasma this compound concentration–time data .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully documented. Given its role as a muscarinic antagonist and a beta2-agonist, it is likely to interact with specific receptors located in the cell membrane .

準備方法

バテフェンテロールの合成には、ムスカリン受容体拮抗薬とβ2アドレナリン受容体作動薬を不活性なリンカー部分で結合させる必要があります。 バテフェンテロールの具体的な合成経路と反応条件は広く公表されていませんが、通常はカルバメート誘導体とピペリジン誘導体の生成を含む、複数の有機合成ステップが含まれます . 産業生産方法は、これらの合成経路の最適化により、高収率と純度を確保する可能性があります。

化学反応の分析

バテフェンテロールは、次を含むさまざまな化学反応を受けます。

酸化: この反応は、分子に存在するヒドロキシル基で発生する可能性があります。

還元: 還元反応は、構造内のカルボニル基を標的にすることがあります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素ガスなどのハロゲン化剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

バテフェンテロールは、慢性閉塞性肺疾患(COPD)の治療における潜在的な治療効果について、広範囲にわたって研究されてきました。 二重の作用機序により、COPD患者における肺機能の改善、悪化の軽減、運動耐容能の向上のための有望な候補となっています . さらに、バテフェンテロールの独自の特徴は、気道閉塞を特徴とする他の呼吸器疾患や状態にも応用できる可能性があります。

科学的研究の応用

Batefenterol has been extensively studied for its potential therapeutic applications in treating chronic obstructive pulmonary disease (COPD). Its dual mechanism of action makes it a promising candidate for improving lung function, reducing exacerbations, and enhancing exercise tolerance in COPD patients . Additionally, this compound’s unique properties may have applications in other respiratory diseases and conditions characterized by airway obstruction.

類似化合物との比較

バテフェンテロールは、ムスカリン受容体拮抗薬とβ2アドレナリン受容体作動薬の両方の特性を組み合わせており、その二機能性によってユニークです。類似の化合物には、次のものがあります。

イプラトロピウム: 気管支拡張に使用されるムスカリン受容体拮抗薬。

サルブタモール: 気管支拡張に使用されるβ2アドレナリン受容体作動薬。

チオトロピウム: COPDの長期維持療法に使用される別のムスカリン受容体拮抗薬.

これらの化合物と比較して、バテフェンテロールの二重作用は、気道閉塞の管理に対するより包括的なアプローチを提供し、潜在的に治療効果を高める可能性があります。

特性

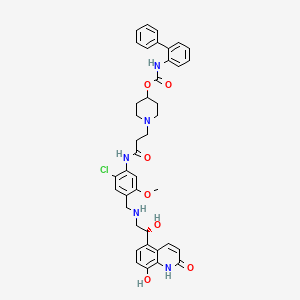

IUPAC Name |

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWYQGVSPQJGGB-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743461-65-6 | |

| Record name | Batefenterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batefenterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BATEFENTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

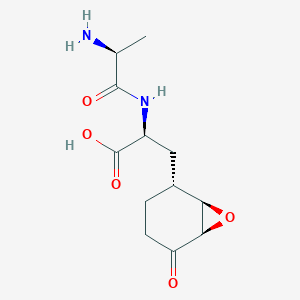

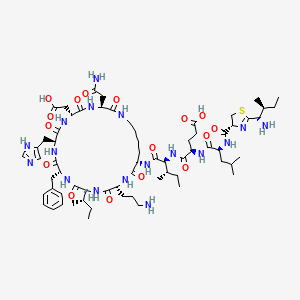

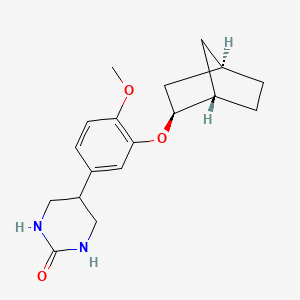

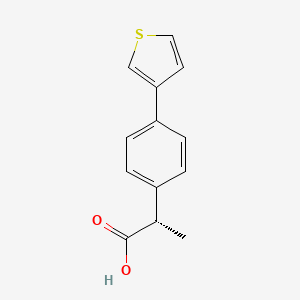

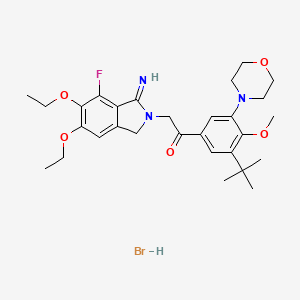

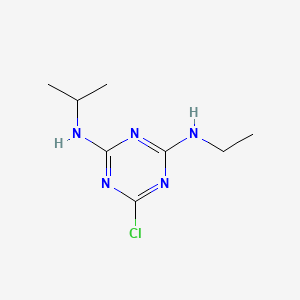

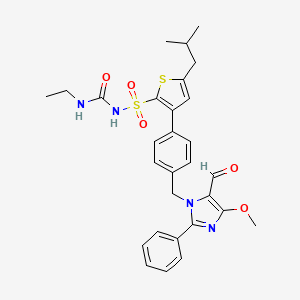

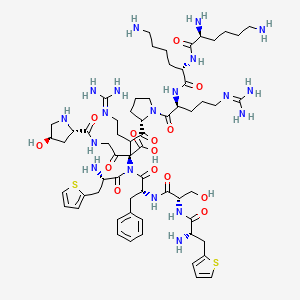

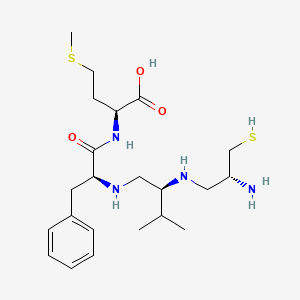

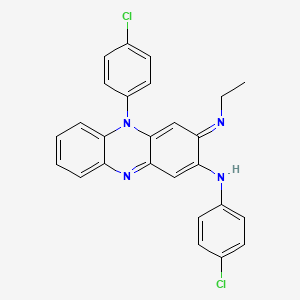

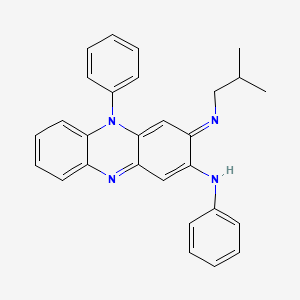

Feasible Synthetic Routes

Q1: How does Batefenterol interact with its target and what are the downstream effects?

A1: this compound is a bifunctional molecule acting as both a muscarinic antagonist and a β2-adrenoceptor agonist [, ]. It binds to the M3 muscarinic receptor, blocking the bronchoconstrictive effects of acetylcholine. Simultaneously, it activates β2-adrenoceptors, leading to bronchodilation []. The combined effect results in sustained bronchodilation, making it a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) [, , ].

Q2: What is the structure-activity relationship (SAR) of this compound? How do structural modifications impact its activity?

A2: While specific SAR details are not extensively discussed in the provided abstracts, research leading to this compound involved optimizing both muscarinic antagonist and β2 agonist activities by modifying the linker motif to achieve a 24-hour duration of action in a guinea pig bronchoprotection model []. This suggests that the linker region plays a crucial role in balancing the dual pharmacology and duration of action.

Q3: What is the pharmacokinetic (PK) profile of this compound?

A3: this compound exhibits low systemic bioavailability after both inhaled and oral administration []. Following intravenous administration, the absolute oral bioavailability was found to be only 0.012% []. It is primarily excreted fecally, with a high fecal excretion and low urinary excretion observed following both intravenous and oral administration []. A study investigating the pharmacokinetics of this compound in combination with Fluticasone Furoate found that co-administration did not significantly impact this compound's systemic exposure [].

Q4: What is the efficacy of this compound in preclinical models and clinical trials?

A4: this compound has demonstrated promising results in preclinical models. In a guinea pig bronchospasm model, this compound effectively prevented acetylcholine-induced bronchoconstriction [, ]. Furthermore, in a Phase IIb clinical trial, this compound showed statistically and clinically significant improvements in lung function compared to placebo in patients with moderate to severe COPD [, ]. Improvements in lung function with this compound at doses of 150 µg or higher were comparable to those observed with Umeclidinium/Vilanterol [].

Q5: Are there any known resistance mechanisms to this compound?

A5: While the provided abstracts don't directly address resistance mechanisms, it's important to consider that long-term use of β2-agonists, particularly in combination with inhaled corticosteroids, has been associated with a potential for reduced efficacy in some COPD patients. Further research is needed to understand if similar mechanisms might affect this compound's long-term effectiveness.

Q6: What are the potential advantages of this compound over existing COPD therapies?

A6: As a bifunctional molecule, this compound offers potential advantages over single-mechanism bronchodilators. Its dual action on both muscarinic and β2-adrenergic receptors could lead to more effective bronchodilation [, ]. Additionally, its long duration of action may allow for once-daily dosing, potentially improving patient adherence compared to medications requiring more frequent administration [, ].

Q7: What is the current status of this compound development?

A7: this compound has been investigated in Phase IIb clinical trials for COPD [, ]. Based on promising results from these trials, a dose of 300 µg has been proposed as the optimal dose for further Phase III studies []. Additionally, research is ongoing to investigate the potential of combining this compound with inhaled corticosteroids, such as Fluticasone Furoate, for enhanced efficacy in treating COPD [, , ]. Machine learning models suggest that this compound, both alone and in combination with Fluticasone Furoate, has a moderate to very high probability of being approved for COPD treatment in the future [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)